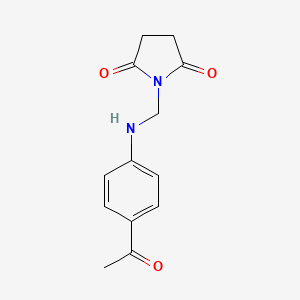![molecular formula C8H16N2 B2526452 1-méthyloctahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 138021-99-5](/img/structure/B2526452.png)
1-méthyloctahydro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound with the molecular formula C8H16N2 It is characterized by a fused bicyclic structure consisting of a pyrrolidine ring and a piperidine ring
Applications De Recherche Scientifique
1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mécanisme D'action
Target of Action
The primary target of the compound 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine is the colchicine-binding site . This site is a part of the tubulin protein, which is a critical component of the cytoskeleton and plays important roles in various biological processes such as cell mitosis, cytokinesis, and signal transduction .
Mode of Action
1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the dynamics of tubulin microtubules, leading to mitotic arrest . The compound forms hydrogen bonds with the colchicine sites Thra179 and Asnb349 .
Biochemical Pathways
The action of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine affects the microtubule dynamics pathway . By inhibiting tubulin polymerization, it disrupts the balance of microtubule dynamics, leading to mitotic arrest . This disruption affects downstream processes such as cell division and signal transduction .
Pharmacokinetics
It is mentioned that the compound conforms well to lipinski’s rule of five , which suggests that it likely has favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine at the cellular level results in significant G2/M phase cell cycle arrest and apoptosis . This is due to the disruption of tubulin microtubule dynamics, which leads to mitotic arrest .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidine with a suitable electrophile can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles like alkyl halides or acyl chlorides can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products:
Oxidation: N-oxides of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Alkylated or acylated derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine
- 3-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Comparison: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific ring fusion pattern and substitution at the nitrogen atom. Compared to its analogs, it may exhibit different chemical reactivity and biological activity. The structural differences can influence the compound’s stability, solubility, and interaction with molecular targets, making it a distinct entity in its class.
Propriétés
IUPAC Name |
1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-3-7-6-9-4-2-8(7)10/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQINZAHFHXIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138021-99-5 |
Source


|
| Record name | 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
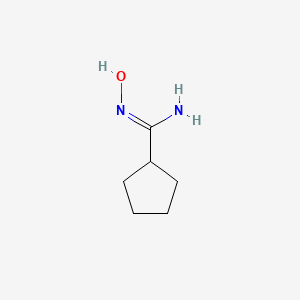
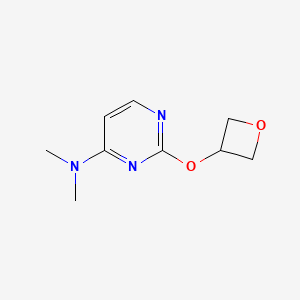
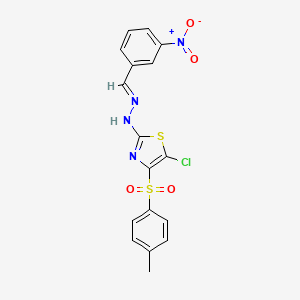
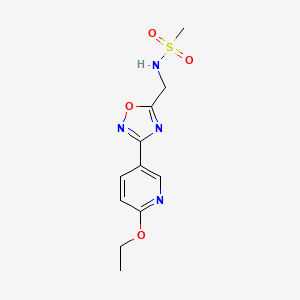
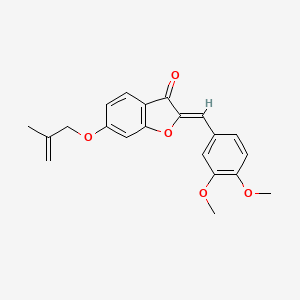
![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2526380.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)
![Tert-butyl 4-[but-2-ynoyl(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2526386.png)
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide](/img/structure/B2526388.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2526389.png)
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2526390.png)
![3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2526391.png)
